Isoindolo[1,2-a]isoquinoline-8-carbonitrile
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Overview
Description
Isoindolo[1,2-a]isoquinoline-8-carbonitrile is a complex organic compound with a fused ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoindolo[1,2-a]isoquinoline-8-carbonitrile typically involves radical cascade cyclization reactions. One method involves the use of iron-catalyzed oxidative alkoxycarbonylation/cyclization of 2-aryl-N-acryloyl indoles with carbazates . This reaction features mild conditions and broad functional group tolerance, making it a versatile approach for synthesizing various derivatives of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The scalability of the aforementioned synthetic routes would be a key consideration for industrial production.
Chemical Reactions Analysis
Types of Reactions
Isoindolo[1,2-a]isoquinoline-8-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can be performed to introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like FeCl2·4H2O for oxidative alkoxycarbonylation , and photocatalysts for visible-light-induced radical cascade cyclization . The conditions for these reactions are generally mild, which helps in maintaining the integrity of the compound’s complex structure.
Major Products
The major products formed from these reactions are typically derivatives of this compound with various functional groups attached. These derivatives can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
Isoindolo[1,2-a]isoquinoline-8-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of isoindolo[1,2-a]isoquinoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition can lead to potential therapeutic effects, such as the regulation of blood glucose levels in diabetes.
Comparison with Similar Compounds
Isoindolo[1,2-a]isoquinoline-8-carbonitrile can be compared with other similar compounds, such as:
Indolo[2,1-a]isoquinoline: This compound has a similar fused ring structure but differs in the position of the nitrogen atom.
Isoindolo[1,2-b]isoquinoline: Another similar compound with slight variations in the ring fusion pattern.
The uniqueness of this compound lies in its specific ring structure and the presence of a carbonitrile group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
113495-49-1 |
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Molecular Formula |
C17H10N2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
isoindolo[1,2-a]isoquinoline-8-carbonitrile |
InChI |
InChI=1S/C17H10N2/c18-11-16-14-7-3-4-8-15(14)17-13-6-2-1-5-12(13)9-10-19(16)17/h1-10H |
InChI Key |
PFAHVNXKTLJPJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=C4C=CC=CC4=C3C#N |
Origin of Product |
United States |
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